molecular formula C10H10N2O2 B1484702 (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098161-82-9

(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B1484702
CAS No.: 2098161-82-9
M. Wt: 190.2 g/mol
InChI Key: NJTCXIOGFCCAAK-SNAWJCMRSA-N
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Description

(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.

    Coupling with propenoic acid: The final step involves coupling the alkylated pyrazole with propenoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid derivative.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would be the substituted derivatives at the propenoic acid moiety.

Scientific Research Applications

(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-3-yl]prop-2-enoic acid
  • (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-5-yl]prop-2-enoic acid
  • (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid methyl ester

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Introduction

The compound (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known by its CAS number 2098161-82-9, is an organic molecule that has garnered attention for its potential biological activities. Characterized by a unique structure that includes a pyrazole ring and a propenoic acid moiety, this compound has been investigated for various pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_{2}O_{2} with a molecular weight of approximately 190.20 g/mol. The structural representation can be summarized as follows:

\text{SMILES }O=C(O)/C=C/C1=CN(CC#CC)N=C1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
  • Alkylation : The pyrazole ring is alkylated with but-2-yn-1-yl bromide in the presence of a base like potassium carbonate.
  • Coupling with Propenoic Acid : The final step involves coupling the alkylated pyrazole with propenoic acid using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory activity. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of inflammatory mediators. For instance, studies have indicated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain types of cancer cells. The mechanism may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Inflammatory Models :
    • In an animal model of arthritis, administration of this compound resulted in reduced swelling and inflammation markers compared to control groups.
  • Cancer Cell Line Studies :
    • A study conducted on breast cancer cell lines showed that treatment with this compound led to a decrease in cell viability and increased apoptosis rates when compared to untreated controls .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes like COX, reducing prostaglandin synthesis.
  • Cell Signaling Pathways : The compound may interfere with signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-3/5/4-y]propanoic acidVaries by positionSimilar anti-inflammatory effects
Methyl ester derivativeMethyl ester formEnhanced solubility and bioavailability

The unique substitution pattern on the pyrazole ring and the presence of the propenoic acid moiety contribute to distinct biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(1-but-2-ynylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h4-5,7-8H,6H2,1H3,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTCXIOGFCCAAK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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